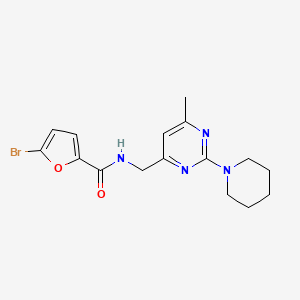

![molecular formula C25H30N6O5 B2964272 benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938790-50-2](/img/structure/B2964272.png)

benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

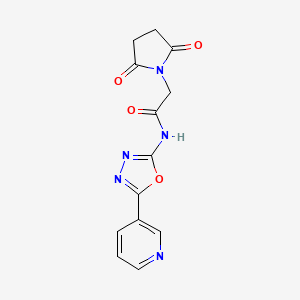

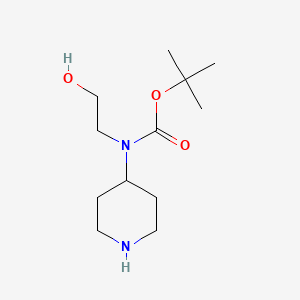

The compound is a benzyl ester of a purine derivative. Benzyl esters are commonly used in organic synthesis due to their reactivity. The purine derivative contains a morpholinopropyl group, which suggests that this compound may have some biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including the benzyl ester, purine, and morpholinopropyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzyl esters are generally solids or liquids at room temperature, and they are often soluble in organic solvents .Applications De Recherche Scientifique

Synthesis and Catalytic Properties

One study discusses the synthesis of imidazolium-bridged cyclodextrin dimers and their catalytic properties, which might be relevant given the structural similarities with the compound . These dimers showed potential in the hydrolytic cleavage of p-nitrophenyl alkanoates, indicating a possible area of application for related compounds in catalysis and chemical reactions (Luo et al., 2010).

Corrosion Inhibition

Another study explores benzimidazole derivatives, including those with morpholine components, as corrosion inhibitors for steel in hydrochloric acid. This suggests potential applications of similar compounds in material science and corrosion protection (Yadav et al., 2016).

Synthesis and Antioxidant Activities

Research on the synthesis of benzimidazoles containing piperazine or morpholine skeletons demonstrates their potential as glucosidase inhibitors with antioxidant activity. This could imply applications in medicinal chemistry, particularly in the development of therapeutic agents with antioxidant properties (Özil et al., 2018).

Efficient Synthesis Techniques

A study on the efficient synthesis of 2-arylamino-2-imidazolines and benzimidazole derivatives, including morpholin-4-ylmethyl derivatives, highlights advancements in synthetic methodologies that could be applicable to the synthesis of complex compounds like the one (Servi, 2002).

Ionic Liquid Catalysis

Morpholinium hydrogen sulfate ionic liquid has been used as a catalyst for synthesizing multi-substituted imidazoles, suggesting that ionic liquids could play a role in the synthesis or application of similar complex compounds (Marzouk et al., 2016).

Mécanisme D'action

Imidazoles

This compound contains an imidazole ring, which is a key component in many biologically active molecules. Imidazoles are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials . The synthesis of imidazoles has been a topic of recent research, with advances in regiocontrolled synthesis of substituted imidazoles .

Benzimidazoles

The compound also contains a benzimidazole moiety. Benzimidazoles are heterocyclic aromatic organic compounds that are used in a variety of applications, including as a key structural motif in many pharmaceuticals .

Nucleophilic Substitution Reactions

The compound’s structure suggests that it might undergo nucleophilic substitution reactions. These reactions involve a nucleophile replacing a leaving group in a molecule, leading to the formation of a new bond .

Reactions at the Benzylic Position

The benzyl group in the compound suggests that reactions might occur at the benzylic position, which is the carbon atom next to the aromatic ring. These reactions can include free radical bromination and nucleophilic substitution .

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-[4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O5/c1-18-15-30-21-22(26-24(30)29(18)10-6-9-28-11-13-35-14-12-28)27(2)25(34)31(23(21)33)16-20(32)36-17-19-7-4-3-5-8-19/h3-5,7-8,15H,6,9-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHUZKYHCWDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)

![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)

![N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964206.png)